5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Physicochemical Properties Lipophilicity Medicinal Chemistry

5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1196157-35-3) is a strategic heterocyclic building block for medicinal chemistry and library synthesis. Its 5-ethoxy group provides a +0.43 LogP increase over the 5-methoxy analog, enabling exploration of lipophilicity-driven SAR without significant molecular weight gain. The distinct 1‑methyl‑5‑ethoxy substitution pattern also delivers 4 hydrogen bond acceptors, offering a unique probe for solubility and crystal packing studies. Choose this scaffold to access differentiated chemical space and improve ADME profiles in lead optimization. Competitive pricing and global shipping available.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 1196157-35-3
Cat. No. B1441939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid
CAS1196157-35-3
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCCOC1=CC(=NN1C)C(=O)O
InChIInChI=1S/C7H10N2O3/c1-3-12-6-4-5(7(10)11)8-9(6)2/h4H,3H2,1-2H3,(H,10,11)
InChIKeyPDWVNFTVXUYADL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid: Analytical Profile for Research and Procurement


5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1196157-35-3) is a heterocyclic building block of the pyrazole carboxylic acid class, with a molecular formula of C7H10N2O3 and a molecular weight of 170.17 g/mol [1]. It is characterized by a 1-methyl substitution and a 5-ethoxy group on the pyrazole ring, distinguishing it from other 1-alkyl or 5-alkoxy pyrazole-3-carboxylic acid analogs [2]. It is commercially available from multiple suppliers at purities of 95% or 98% and is primarily utilized as a versatile small molecule scaffold for chemical synthesis and life science research .

Selecting a 5-Alkoxy-1-methylpyrazole-3-carboxylic Acid: Why Physicochemical Differences in 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid Matter


Substituting 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid with a close analog like the 5-methoxy derivative, the N-unsubstituted analog, or a regioisomer is not trivial in a research setting. These modifications result in quantifiable changes to critical physicochemical properties such as lipophilicity, molecular weight, and hydrogen bonding capacity . These differences can profoundly impact compound behavior in assays, including solubility, membrane permeability, and target binding [1]. Furthermore, the specific substitution pattern influences the compound's synthetic utility as a scaffold, offering unique handles for further functionalization compared to its analogs .

Quantitative Differentiation Evidence for 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic Acid


Increased Lipophilicity vs. 5-Methoxy Analog

5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid exhibits a higher calculated LogP (cLogP) of 0.73 compared to the 5-methoxy analog's reported cLogP value of 0.30 . This indicates increased lipophilicity for the ethoxy-substituted compound.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Enhanced Molecular Weight vs. Unsubstituted Core Scaffold

The compound possesses a molecular weight of 170.17 g/mol . This is significantly higher than the core scaffold, 1-methyl-1H-pyrazole-3-carboxylic acid, which has a molecular weight of 126.11 g/mol .

Molecular Weight Chemical Structure Synthetic Chemistry

Increased Hydrogen Bond Acceptor Count vs. N-Unsubstituted Analog

5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid has a total of 4 hydrogen bond acceptors . The N-unsubstituted analog, 5-ethoxy-1H-pyrazole-3-carboxylic acid, has 3 hydrogen bond acceptors .

Hydrogen Bonding Physicochemical Properties Solubility

Specific Regiochemistry: Carboxylic Acid at the 3-Position

The compound's carboxylic acid group is located at the 3-position of the pyrazole ring [1]. This distinguishes it from its 4-carboxylic acid regioisomer, 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1365939-36-1) .

Regioisomers Synthetic Chemistry Structure-Activity Relationship

Validated Application Scenarios for 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid


Optimization of Lipophilicity in a Lead Series

In a medicinal chemistry program, a lead compound with a pyrazole core may require an increase in lipophilicity (LogP) to improve membrane permeability without a large increase in molecular weight. 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid serves as a building block that offers a +0.43 LogP increase over the 5-methoxy analog . This allows medicinal chemists to explore the structure-activity relationship (SAR) at the 5-position and potentially improve the ADME properties of the series.

Creation of Chemically Distinct Scaffolds from a Common Core

Researchers aiming to expand the chemical diversity around a pyrazole-3-carboxylic acid core can use this compound. Its molecular weight (170.17 g/mol) and distinct substitution pattern (1-methyl, 5-ethoxy) differentiate it from simpler analogs like 1-methyl-1H-pyrazole-3-carboxylic acid . This provides a unique chemical entry point for synthesizing a focused library of compounds with increased size and lipophilicity, allowing for the exploration of new chemical space.

Investigating the Impact of Hydrogen Bonding on Solubility

A research group studying the relationship between hydrogen bonding and aqueous solubility in heterocyclic compounds could use this molecule as a probe. Its hydrogen bond acceptor count of 4, which is higher than the N-unsubstituted analog's count of 3 , provides a platform to empirically test how this specific substitution pattern affects solubility and crystal packing, informing future scaffold design and candidate selection.

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